4-Fluoro-1-isopropoxy-2-nitrobenzene

Description

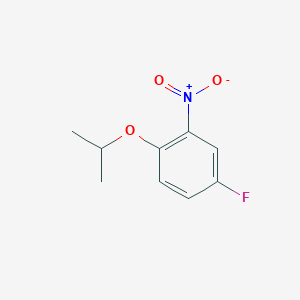

4-Fluoro-1-isopropoxy-2-nitrobenzene (CAS: 28987-50-0) is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 4, an isopropoxy group (-OCH(CH₃)₂) at position 1, and a nitro group (-NO₂) at position 2. Its molecular formula is C₉H₁₀FNO₃, with a molar mass of 199.18 g/mol . Fluorinated nitrobenzenes are of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and nitro groups, which enhance stability and influence reactivity .

Properties

IUPAC Name |

4-fluoro-2-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHDLWCUKNQEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-isopropoxy-2-nitrobenzene typically involves the nitration of 4-fluoro-1-isopropoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-isopropoxy-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include phenols and amines.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, Palladium on carbon (Pd/C), Ethanol as solvent, Room temperature

Substitution: Phenols or amines, Potassium carbonate, Dimethylformamide (DMF) as solvent, Elevated temperatures (95-125°C)

Major Products Formed

Reduction: 4-Fluoro-1-isopropoxy-2-aminobenzene

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Fluoro-1-isopropoxy-2-nitrobenzene finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-isopropoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom and isopropoxy group influence the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic aromatic substitution and reduction processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Fluoro-1-isopropoxy-2-nitrobenzene with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents (Positions) |

|---|---|---|---|---|

| This compound | 28987-50-0 | C₉H₁₀FNO₃ | 199.18 | 4-F, 1-OCH(CH₃)₂, 2-NO₂ |

| 4-Ethoxy-2-fluoro-1-nitrobenzene | 28987-48-6 | C₈H₈FNO₃ | 185.15 | 4-F, 1-OCH₂CH₃, 2-NO₂ |

| 3-Fluoro-4-nitroanisole | 446-38-8 | C₇H₆FNO₃ | 171.13 | 3-F, 4-OCH₃, 1-NO₂ |

| 2-Fluoro-1-isobutoxy-4-nitrobenzene | 956015-43-3 | C₁₀H₁₂FNO₃ | 213.21 | 2-F, 1-OCH₂CH(CH₃)₂, 4-NO₂ |

Key Observations :

- Substituent Size and Steric Effects : The isopropoxy group in the main compound introduces moderate steric hindrance compared to ethoxy (smaller) and isobutoxy (bulkier) groups. This impacts reactivity in substitution reactions .

- Electronic Effects : The nitro group at position 2 (meta to fluorine) creates a strong electron-withdrawing environment, directing electrophilic attacks to specific positions. Fluorine’s electronegativity further polarizes the ring .

- Lipophilicity : Longer alkoxy chains (e.g., octyloxy in CAS 187329-15-3) increase lipophilicity, while smaller groups like ethoxy enhance solubility in polar solvents .

Research Findings and Industrial Relevance

- CymitQuimica’s Fluorinated Catalog : this compound is marketed as a high-purity intermediate, emphasizing its role in specialty chemical synthesis .

Biological Activity

4-Fluoro-1-isopropoxy-2-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals. This article reviews its biological interactions, mechanisms of action, and relevant case studies.

The chemical formula of this compound is with a molecular weight of approximately 199.18 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₃ |

| Molecular Weight | 199.18 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Biological Activity

The biological activity of this compound is primarily linked to its interactions with enzymes and metabolic pathways. Nitro compounds are known for their reactivity, which can lead to various cellular effects, including modulation of enzyme activity and potential cytotoxicity.

The mechanism of action involves:

- Enzyme Interactions : The nitro group enhances electrophilicity, making the compound susceptible to nucleophilic attack by biological molecules, which can lead to enzyme inhibition or activation.

- Cellular Effects : Potential cytotoxic effects have been observed, particularly in relation to oxidative stress pathways and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Activity : Research has shown that nitroaromatic compounds can exhibit antitumor properties. A study indicated that derivatives of nitrobenzene demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

- Enzyme Inhibition : In vitro assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic efficacy in drug formulations.

- Toxicological Studies : Toxicological assessments indicated moderate toxicity levels at high concentrations, emphasizing the need for careful dosage considerations in therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate cytotoxicity; enzyme interactions | Potential for drug development |

| 2-Fluoro-1-isopropoxy-4-nitrobenzene | Significant enzyme modulation | Higher reactivity due to different positioning of groups |

| Nitrobenzene | Known toxicity; industrial applications | Less selective in biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.